Cas no 1564838-36-3 (4-(5-amino-1H-indol-1-yl)butan-2-ol)

4-(5-amino-1H-indol-1-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 4-(5-amino-1H-indol-1-yl)butan-2-ol
- EN300-1107098
- 1564838-36-3
-
- インチ: 1S/C12H16N2O/c1-9(15)4-6-14-7-5-10-8-11(13)2-3-12(10)14/h2-3,5,7-9,15H,4,6,13H2,1H3
- InChIKey: QGJPWIRRSJDBSO-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCN1C=CC2C=C(C=CC1=2)N
計算された属性
- せいみつぶんしりょう: 204.126263138g/mol
- どういたいしつりょう: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(5-amino-1H-indol-1-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107098-5g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1107098-10g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1107098-10.0g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1107098-2.5g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1107098-0.25g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1107098-0.1g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1107098-1.0g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1107098-0.05g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1107098-1g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1107098-5.0g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 5g |
$4102.0 | 2023-06-10 |
4-(5-amino-1H-indol-1-yl)butan-2-ol 関連文献
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
4-(5-amino-1H-indol-1-yl)butan-2-olに関する追加情報
Comprehensive Overview of 4-(5-amino-1H-indol-1-yl)butan-2-ol (CAS No. 1564838-36-3): Properties, Applications, and Research Insights
4-(5-amino-1H-indol-1-yl)butan-2-ol, identified by its CAS number 1564838-36-3, is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This molecule features a unique indole core modified with an amino group and a hydroxybutyl side chain, making it a versatile intermediate for drug discovery and bioconjugation applications. Its structural complexity and functional groups enable interactions with biological targets, positioning it as a promising candidate for therapeutic development.
Recent trends in AI-driven drug discovery and precision medicine have amplified interest in compounds like 4-(5-amino-1H-indol-1-yl)butan-2-ol. Researchers frequently search for "indole derivatives in cancer research" or "small molecule modulators of serotonin receptors," reflecting its potential in neurological disorders and oncology. The compound’s CAS 1564838-36-3 is often queried alongside "structure-activity relationship (SAR) studies" and "high-throughput screening libraries," underscoring its relevance in modern medicinal chemistry.
The synthesis of 4-(5-amino-1H-indol-1-yl)butan-2-ol typically involves multistep organic reactions, including N-alkylation of indole precursors and selective amine protection/deprotection. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity and structural integrity. These methodologies align with the growing demand for "green chemistry approaches" and "sustainable synthesis," topics dominating academic and industrial discussions.
Beyond pharmaceuticals, 1564838-36-3 is explored in material science, particularly in designing fluorescent probes due to the indole moiety’s photophysical properties. Searches like "indole-based sensors for metal ions" or "bioimaging agents" highlight cross-disciplinary applications. Its logP and solubility profiles further make it a subject of "ADMET prediction tools"—a hot topic in computational chemistry.
Regulatory and safety assessments of 4-(5-amino-1H-indol-1-yl)butan-2-ol emphasize its compliance with REACH and ICH guidelines. While not classified as hazardous, proper handling protocols are recommended, resonating with queries such as "safe handling of amino-indole derivatives." The compound’s stability under various pH conditions is another frequent research focus, particularly for "formulation development" in drug delivery systems.
In conclusion, CAS 1564838-36-3 represents a nexus of innovation across drug development, diagnostics, and materials engineering. Its alignment with trending search terms like "fragment-based drug design" and "targeted therapy scaffolds" ensures sustained scientific interest. Future studies may explore its catalytic applications or polymeric integrations, further expanding its utility in cutting-edge technologies.
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